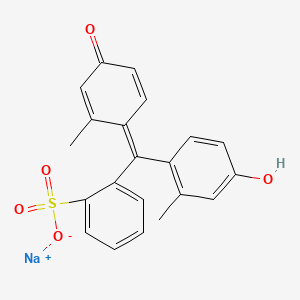

Sodium Metacresol Purple

Description

BenchChem offers high-quality Sodium Metacresol Purple suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium Metacresol Purple including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H17NaO5S |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18-; |

InChI Key |

BYQJYOOKENJSNK-WIPIHYDQSA-M |

Isomeric SMILES |

CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

High-Precision Spectrophotometric Characterization of Sodium Metacresol Purple

Executive Summary

Sodium Metacresol Purple (mCP) is a water-soluble sulfonephthalein indicator that has become the gold standard for high-precision pH determination in aqueous systems, particularly in oceanography and pharmaceutical dissolution profiling. Unlike traditional potentiometric methods (glass electrodes), which suffer from drift and junction potential errors, mCP spectrophotometry relies on thermodynamic equilibrium properties, offering precision better than

This guide details the spectral properties of the acidic (

Physicochemical Basis and Equilibrium

To utilize mCP effectively, one must understand that "acidic" and "basic" are relative terms defined by the specific dissociation step being monitored. mCP is a diprotic acid with two distinct transition zones.

The Dissociation Pathway

In standard applications (pH 3.0 – 9.0), we are primarily concerned with the second dissociation constant (

-

Super-Acidic Form (

): At pH < 1.5, the molecule is fully protonated. The sultone ring is open, and the solution appears Red/Orange . -

Mono-anion Form (

): In the range of pH 2.0 – 7.0, the first proton is lost. This species appears Yellow . In most physiological and environmental contexts, this is referred to as the "acid" form. -

Di-anion Form (

: Above pH 8.5, the phenolic proton is lost, creating a conjugated quinoid structure that appears Purple . This is the "basic" form.

Structural Transformation Diagram

The following diagram illustrates the equilibrium flow and the specific wavelengths associated with each species.

Figure 1: Stepwise dissociation of Metacresol Purple. The transition from Yellow (

Spectral Characteristics

The accuracy of mCP relies on the distinct separation between the absorption maxima of its conjugate forms.[1]

Absorption Maxima ( )

For the primary transition (

| Parameter | Wavelength ( | Species Dominance | Molar Absorptivity ( |

| Acid Peak | 434 nm | High | |

| Base Peak | 578 nm | High | |

| Isosbestic Point | ~486 - 488 nm | Equal Absorbance | Critical for purity validation |

Technical Insight: The isosbestic point is the wavelength where the molar absorptivity of the acidic and basic forms is identical. If your spectral scans of varying pH do not intersect at a single, precise point (approx. 486-488 nm depending on temperature), your indicator is likely impure or the temperature is fluctuating.

The Ratiometric Advantage

Unlike single-wavelength measurements, mCP analysis uses the ratio (

-

Dye concentration (pathlength variations).[1]

-

Minor pipetting errors.

-

Instrument drift (assuming drift is uniform across the visible spectrum).

Experimental Protocol: High-Precision Characterization

Objective: To determine the pH of a solution using the spectral signature of Sodium mCP.

Reagents and Equipment

-

Indicator: Sodium Metacresol Purple (purified grade recommended; impurities affect the isosbestic point).

-

Spectrophotometer: Double-beam preferred, bandwidth

nm. -

Thermostating: Water-jacketed cuvette holder set to

. (Temperature significantly shifts

Workflow Diagram

Figure 2: Operational workflow for spectrophotometric pH determination using mCP.

Detailed Steps

-

Blanking: Zero the spectrophotometer with the sample solution before adding dye. This subtracts background absorbance from the matrix (e.g., drug excipients or organic matter).

-

Dye Addition: Add concentrated mCP stock. Target an absorbance between 0.3 and 0.8 AU at the dominant peak. Avoid excessive dye, as it can perturb the pH of weakly buffered samples.

-

Measurement: Record absorbances at

nm,

Data Analysis and Calculation

The pH is calculated using the physical relationship derived by Clayton and Byrne (1993) and refined by Liu et al. (2011).

Where:

- [2][3][4][5]

- : The second dissociation constant (temperature and salinity dependent).[1][4]

- (Absorbance ratio of the pure acid form)

- (Ratio of basic peak to acid peak max)

- (Ratio of base form at acid wavelength to acid peak max)

Standard Coefficients (at 25°C, Salinity 35):

-

Note: These values must be adjusted for temperature and ionic strength using the equations provided in Liu et al. (2011).

Applications in Drug Development

While mCP is famous for oceanography, its utility in pharmaceutical sciences is growing due to its precision in the physiological range (pH 7.4).

Solubility and Dissolution Profiling

In measuring the

-

Non-Invasive: Unlike electrodes, mCP does not require physical contact with the dissolution vessel, allowing for flow-through spectrophotometric monitoring.

-

Drift-Free: Long-duration dissolution tests (24h+) often cause electrode drift. mCP provides a thermodynamic standard that does not drift.

-

Micro-Volume: Ideal for 96-well plate assays where electrode insertion is impossible.

Impurity Detection

The "Isosbestic Check" described in Section 4.2 serves as a secondary validation for media purity. If the dissolution media interacts with the dye (e.g., binding), the isosbestic point will shift, alerting the scientist to matrix interference before data is compromised.

References

-

Liu, X., Patsavas, M. C., & Byrne, R. H. (2011). Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements. Environmental Science & Technology, 45(11), 4862-4868. Link

-

Yao, W., Liu, X., & Byrne, R. H. (2007). Impurities in commercially available purified sulfonphthalein indicators. Marine Chemistry, 107(2), 167-172. Link

-

Douglas, N. K., & Byrne, R. H. (2017). Spectrophotometric pH measurements from river to sea: Calibration of m-cresol purple for total pH scales. Marine Chemistry, 197, 64-69. Link

Sources

- 1. Characterization of meta-Cresol Purple for spectrophotometric pH measurements in saline and hypersaline media at sub-zero temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.library.noaa.gov [repository.library.noaa.gov]

An In-depth Technical Guide to m-Cresol Purple: Properties, Applications, and Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical and physical properties of m-Cresol Purple, with a specific focus on its molecular weight and CAS number. Furthermore, it provides detailed insights into its primary application as a pH indicator, including the causal mechanisms of its colorimetric changes and a validated protocol for solution preparation.

Core Chemical Identity and Physicochemical Properties

m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye belonging to the sulfonephthalein family.[1] It is a widely utilized pH indicator in various scientific disciplines due to its distinct color transitions at two different pH ranges.[1][2] The compound is acidic and hydrophobic in nature.[2][3]

The precise identification and characterization of a chemical compound are paramount for ensuring the accuracy and reproducibility of experimental results. The Chemical Abstracts Service (CAS) number and molecular weight are fundamental identifiers. It is important to distinguish between the acidic form of m-Cresol Purple and its more readily soluble sodium salt.

| Identifier | m-Cresol Purple (Acid Form) | m-Cresol Purple (Sodium Salt) |

| Molecular Formula | C₂₁H₁₈O₅S[4][5] | C₂₁H₁₇NaO₅S[6][7] |

| Molecular Weight | 382.43 g/mol [2][4][8] | 404.41 g/mol [7][9] |

| CAS Number | 2303-01-7[2][4][5][8][10] | 62625-31-4[6][7] |

| Synonyms | m-Cresolsulfonphthalein[5][11][12] | Metacresol purple sodium[9] |

| Appearance | Dark green or shiny black powder[4][6][10] | Orange-brown to black powder[13] |

The Mechanism of pH Indication: A Tale of Two Transitions

The utility of m-Cresol Purple as a pH indicator stems from its ability to undergo structural changes in response to varying hydrogen ion concentrations, resulting in observable color shifts. This phenomenon occurs across two distinct pH ranges, making it a versatile tool for both acidic and alkaline environments.[4][8]

-

Acidic Range (pH 1.2–2.8): In highly acidic conditions, m-Cresol Purple exists in a protonated form, which imparts a red color to the solution. As the pH increases towards 2.8, it loses a proton, transitioning to a yellow hue.[1][2][4]

-

Alkaline Range (pH 7.4–9.0): In the neutral to alkaline range, the yellow form of the indicator undergoes a second deprotonation as the pH rises, resulting in a shift to a purple color.[1][2][4]

This dual-range functionality is a direct consequence of the molecule's two ionizable protons, which have different pKa values.[4] The first pKa is approximately 1.51, and the second is around 8.32 (at 25°C).[4]

Caption: pH-dependent color transitions of m-Cresol Purple.

Spectrophotometric Applications

Beyond qualitative visual indication, m-Cresol Purple is extensively used for the quantitative determination of pH via spectrophotometry.[8] The different protonated and deprotonated forms of the dye exhibit distinct absorption spectra. By measuring the absorbance at specific wavelengths, the ratio of the different forms can be calculated, which in turn allows for a precise calculation of the pH.[14] The maximum absorption wavelengths (λmax) for m-Cresol Purple are approximately 371 nm and 579 nm.[4]

Experimental Protocol: Preparation of m-Cresol Purple Indicator Solution

The following protocol outlines a validated method for the preparation of a 0.04% w/v m-Cresol Purple indicator solution. This protocol is designed to be a self-validating system, ensuring consistency and reliability.

Materials and Reagents

-

m-Cresol Purple (CAS No. 2303-01-7) or its sodium salt (CAS No. 62625-31-4)

-

Sodium Hydroxide (NaOH)

-

95% Ethyl Alcohol

-

Distilled or Deionized Water

-

Volumetric flasks

-

Pipettes

-

Analytical balance

Step-by-Step Methodology

This procedure is adapted from established laboratory methods.[14][15]

-

Weighing the Indicator: Accurately weigh 0.1 g of m-Cresol Purple powder.

-

Initial Dissolution: In a 250 mL volumetric flask, dissolve the weighed m-Cresol Purple in 5.2 mL of 0.05 N sodium hydroxide solution.[15] Gentle swirling will aid in dissolution. The use of the sodium salt form can facilitate easier dissolution in water.[14]

-

Addition of Alcohol: Add 50 mL of 95% ethyl alcohol to the flask.[15]

-

Dilution: Add distilled water to the flask until it is approximately half full. Shake the flask well to ensure complete mixing.

-

Final Volume Adjustment: Carefully add distilled water to bring the final volume to the 250 mL mark on the volumetric flask.

-

Homogenization and Storage: Stopper the flask and invert it several times to ensure a homogenous solution. Transfer the prepared indicator solution to a properly labeled reagent bottle for storage.

Caption: Workflow for preparing m-Cresol Purple indicator solution.

Applications in Research and Development

The precise pH measurement capabilities of m-Cresol Purple make it an invaluable tool in numerous scientific applications:

-

Oceanography: It is a recommended indicator for open-ocean pH measurements, crucial for studying ocean acidification.[8]

-

Clinical Diagnostics: In colorimetric capnography, it is used to detect end-tidal carbon dioxide, which helps to confirm successful tracheal intubation.[1] When exposed to carbon dioxide, the indicator, incorporated in an aqueous matrix, changes color from purple to yellow due to the formation of carbonic acid.[1]

-

Material Science: It finds use in the development of sensors and fuel cells.[4]

Conclusion

m-Cresol Purple is a robust and versatile pH indicator with well-defined chemical and physical properties. A thorough understanding of its molecular weight, CAS number, and the mechanisms behind its colorimetric changes is essential for its effective application in research, clinical diagnostics, and industrial processes. The provided protocol for indicator solution preparation offers a reliable method for achieving accurate and reproducible results.

References

- GSP Chem. (n.d.). m-Cresol Purple | High-Quality pH Indicator Dye.

- ChemicalBook. (2023). Cresol Purple | 2303-01-7.

- Molychem. (n.d.). m-CRESOL PURPLE INDICATOR | 2303-01-7.

- Abcam. (n.d.). m-Cresol purple, pH indicator dye (CAS 2303-01-7).

- Loba Chemie. (n.d.). 2303-01-7 CAS | m-CRESOL PURPLE | pH Indicator (Solid) | Article No. 03020.

- Sigma-Aldrich. (n.d.). m-Cresol Purple indicator grade, Dye content 90 2303-01-7.

- RX MARINE INTERNATIONAL. (n.d.). m-CRESOL PURPLE.

- HiMedia Laboratories. (n.d.). m-Cresol purple, Indicator grade.

- MedchemExpress.com. (n.d.). m-Cresol purple sodium (Metacresol purple sodium) | pH Indicator.

- Flinn Scientific. (2014). m-Cresol Purple SDS (Safety Data Sheet).

- Wikipedia. (n.d.). Metacresol purple.

-

National Center for Biotechnology Information. (n.d.). m-Cresol Purple. PubChem Compound Database. Retrieved from [Link]

- Spectrum Chemical. (n.d.). m-Cresol-Purple | CAS 2303-01-7 | CR114.

-

YouTube. (2024). m- Cresol purple indicator solution (0.04% w/v) - Preparation. Retrieved from [Link]

- GOA-ON. (n.d.). Manual for pH Dye Preparation Version 1.0.

- Sigma-Aldrich. (n.d.). m-Cresol Purple Dye content 90 62625-31-4.

- Google Patents. (n.d.). CN102267976A - Preparation method for m-cresol purple.

- Pharmaguideline. (2010). Preparation of Indicator Solutions.

- Thermo Fisher Scientific. (n.d.). m-Cresol Purple, sodium salt, pure, water soluble 5 g | Buy Online.

Sources

- 1. Metacresol purple - Wikipedia [en.wikipedia.org]

- 2. m-Cresol purple, pH indicator dye (CAS 2303-01-7) | Abcam [abcam.com]

- 3. m-CRESOL PURPLE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 4. Cresol Purple | 2303-01-7 [chemicalbook.com]

- 5. m-CRESOL PURPLE INDICATOR | 2303-01-7 | MSDS and Specifications of m-CRESOL PURPLE INDICATOR [molychem.net]

- 6. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]

- 8. gspchem.com [gspchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2303-01-7 CAS | m-CRESOL PURPLE | pH Indicator (Solid) | Article No. 03020 [lobachemie.com]

- 11. m-Cresol purple, Indicator grade [himedialabs.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. 199250050 [thermofisher.com]

- 14. goa-on.org [goa-on.org]

- 15. m.youtube.com [m.youtube.com]

Theoretical Background of Sulfonephthalein Indicators in Spectrophotometry

Executive Summary

Sulfonephthalein indicators represent a class of triphenylmethane derivatives essential to precision pH monitoring, biological buffer characterization, and pharmaceutical pKa profiling. Unlike simple "dip-stick" qualitative indicators, sulfonephthaleins exhibit well-defined thermodynamic behaviors and distinct spectral shifts, making them ideal for quantitative spectrophotometric analysis.

This guide provides a rigorous theoretical and practical framework for utilizing these indicators. It moves beyond basic titration concepts to explore the electronic transitions governing halochromism, the thermodynamic impact of ionic strength, and the mathematical derivation of dissociation constants (

Molecular Architecture & Chromophores

The utility of sulfonephthaleins (e.g., Bromothymol Blue, Phenol Red, Cresol Red) stems from their ability to undergo structural tautomerization in response to protonation states.

The Sultone-Quinoid Transition

In their acidic, non-ionized form, sulfonephthaleins exist as a sultone (cyclic sulfonate ester). This structure is relatively rigid and interrupts the conjugation of the

As pH increases, the sultone ring opens, leading to the formation of a quinoid structure. This rearrangement extends the conjugation length significantly. According to the particle-in-a-box model of quantum mechanics, extending the conjugation length (

Resonance Mechanism

The color change is not merely a static switch but a resonance-stabilized equilibrium. The anionic form allows charge delocalization across the central carbon and the phenolic oxygens.

Figure 1: Structural transformation mechanism of sulfonephthalein indicators illustrating the transition from the sultone form to the highly conjugated quinoid form.

Physicochemical Principles

Thermodynamic Equilibrium & Ionic Strength

For high-precision drug development applications, treating concentration as activity is insufficient. The thermodynamic dissociation constant (

The equilibrium expression for an indicator

Critical Insight (The Salt Effect):

Sulfonephthaleins are sensitive to the ionic strength (

-

Protocol Implication: When determining the

of a drug molecule using these indicators, the ionic strength of the buffer must be kept constant (typically 0.1 M or 0.01 M) using an inert salt like KCl or NaCl to prevent "salt error" artifacts.

The Isosbestic Point

A hallmark of a clean two-component system (Acid Form

-

Diagnostic Utility: If experimental spectral scans of an indicator at varying pH levels do not intersect at a single, sharp isosbestic point, it indicates:

-

Presence of a third species (e.g., degradation product).

-

Instrumental drift.

-

Solvent evaporation affecting concentration.

-

Experimental Protocol: Spectrophotometric pKa Determination

This protocol outlines the "Gold Standard" method for determining the

Reagents & Equipment[2]

-

Stock Solution: 0.04% Sulfonephthalein in ethanol/water.

-

Buffer Series: A set of 10-12 buffers ranging from pH

to -

Strong Acid/Base: 0.1 M HCl (for pure

form) and 0.1 M NaOH (for pure -

Spectrophotometer: Double-beam UV-Vis scanning 350–700 nm.

Workflow

Figure 2: Step-by-step workflow for the spectrophotometric determination of indicator pKa, including a critical validation step.

Data Analysis (The Henderson-Hasselbalch Transformation)

To determine the

Where:

-

: Absorbance of the indicator in strongly alkaline solution (pure

-

: Absorbance of the indicator in strongly acidic solution (pure

- : Absorbance of the buffered sample.

Table 1: Common Sulfonephthaleins and Spectral Characteristics

| Indicator | pH Range | Acid Form ( | Base Form ( | Approx |

| Bromocresol Green | 3.8 – 5.4 | 440 nm (Yellow) | 615 nm (Blue) | 4.7 |

| Chlorophenol Red | 4.8 – 6.4 | 435 nm (Yellow) | 575 nm (Red) | 6.0 |

| Bromothymol Blue | 6.0 – 7.6 | 420 nm (Yellow) | 620 nm (Blue) | 7.1 |

| Phenol Red | 6.4 – 8.0 | 443 nm (Yellow) | 570 nm (Red) | 7.9 |

| Cresol Red | 7.2 – 8.8 | 434 nm (Yellow) | 572 nm (Red) | 8.2 |

Troubleshooting & Optimization (E-E-A-T)

Impurity Profiles

Commercial sulfonephthaleins often contain synthesis byproducts (e.g., mono-brominated species in a di-bromo product).

-

Impact: These impurities have slightly different

values, causing "smearing" of the transition and inaccuracies up to 0.1 pH units [1]. -

Correction: For pharmaceutical-grade accuracy, use HPLC-purified indicators or perform a standard addition calibration.

Solvatochromism

The

-

Observation: A shift of 10–20 nm can occur when moving from water to methanol/water mixtures.

-

Requirement: Always redetermine

and

References

-

National Institute of Standards and Technology (NIST). (2017). Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. Journal of Research of NIST.

-

Clayton, T. D., & Byrne, R. H. (1993).[2] Spectrophotometric seawater pH measurements: total hydrogen ion concentration scale calibration of m-cresol purple and at-sea results. Deep Sea Research Part I.

-

IUPAC. (2002). pH Measurements. IUPAC Compendium of Chemical Terminology (the "Gold Book").

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard authoritative text for spectrophotometric theory).

Sources

An In-depth Technical Guide on the Role of Sodium Metacresol Purple in Oceanographic Carbon Cycle Research

This guide provides a comprehensive overview of the critical role of sodium metacresol purple (mCP) in the spectrophotometric measurement of seawater pH, a key parameter in understanding the ocean's carbon cycle and the impacts of ocean acidification. It is intended for researchers, scientists, and professionals in related fields who require a deep, technical understanding of the methodology, from the underlying chemical principles to detailed experimental protocols and data analysis.

The Imperative of Precise Seawater pH Measurement in a Changing Ocean

The world's oceans are a critical component of the global carbon cycle, absorbing a significant portion of the anthropogenic carbon dioxide (CO₂) released into the atmosphere. This absorption, however, comes at a cost: a decrease in seawater pH, a phenomenon known as ocean acidification. Monitoring these subtle yet significant changes in ocean chemistry is paramount to understanding their profound impacts on marine ecosystems and the global climate. Seawater pH is a master variable that governs a wide range of biogeochemical processes, making its accurate and precise measurement a cornerstone of oceanographic research[1].

Spectrophotometric methods, utilizing pH-sensitive indicator dyes, have emerged as the gold standard for seawater pH measurements due to their high precision and accuracy[1]. Among the available indicators, metacresol purple (mCP) has become the most widely used and recommended dye for open-ocean surface-to-deep pH measurements[2][3]. Its efficacy stems from a pKa that is well-suited to the typical pH range of seawater (approximately 7.4 to 9.0)[4][5].

The Chemistry of Metacresol Purple as a pH Indicator

Metacresol purple, a sulfonephthalein indicator, exhibits distinct color changes in response to variations in pH. In seawater, mCP exists in two primary forms in equilibrium: a protonated, acidic form (HI⁻) and a deprotonated, basic form (I²⁻). These two forms have different light absorption characteristics, with the acidic form absorbing maximally at a wavelength of approximately 434 nm (yellow) and the basic form at about 578 nm (purple)[6].

The equilibrium between these two forms is pH-dependent. By measuring the ratio of the absorbance at these two wavelengths, the in-situ pH of the seawater sample can be determined with high precision. The spectrophotometric measurement of pH is based on the following fundamental relationship:

pH = pKₐ + log ( [I²⁻] / [HI⁻] )

where pKₐ is the acid dissociation constant of the indicator in seawater.

Caption: Chemical equilibrium of metacresol purple in seawater.

The Criticality of Indicator Purity

The accuracy of spectrophotometric pH measurements is profoundly influenced by the purity of the mCP indicator dye[2][7]. Commercially available mCP can contain impurities that absorb light at the analytical wavelengths, leading to significant biases in the calculated pH values. These impurities can vary between manufacturers and even between different batches from the same manufacturer, introducing systematic errors that can be as large as 0.01 to 0.018 pH units[2].

To achieve the high level of accuracy required for oceanographic research, particularly for long-term monitoring of ocean acidification, the purification of mCP is not just recommended, but essential. High-performance liquid chromatography (HPLC) is the most effective method for purifying mCP, removing interfering compounds and ensuring that the indicator's behavior is consistent and predictable[2][7][8]. The use of purified mCP allows for pH measurements that are directly comparable over time and between different laboratories, independent of the original dye source[3][8].

Experimental Protocol: From Purification to Measurement

This section details the step-by-step methodologies for the purification of mCP and its subsequent use in at-sea spectrophotometric pH measurements.

Purification of Metacresol Purple via HPLC

This protocol is adapted from the established methods described by Liu et al. (2011)[2][7][8].

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18 reversed-phase)[9].

-

Mobile phase: A mixture of Milli-Q water and acetonitrile (CH₃CN), with the pH adjusted to approximately 8.0[9]. A common composition is 85% Milli-Q water and 15% CH₃CN[9].

-

Rotary evaporator.

-

mCP powder from a commercial supplier.

Procedure:

-

Preparation of mCP Solution: Prepare a concentrated solution of the unpurified mCP in the mobile phase.

-

HPLC Separation: Inject the mCP solution into the HPLC system. The different components of the mixture will separate based on their affinity for the stationary phase of the column.

-

Fraction Collection: Collect the fraction containing the purified mCP, which is identified by its characteristic retention time.

-

Solvent Removal: Use a rotary evaporator to remove the mobile phase solvent from the collected fraction, yielding the purified mCP in solid form.

-

Quality Control: The purity of the mCP should be verified using analytical HPLC to ensure the absence of significant impurities.

Preparation of the mCP Indicator Solution

Reagents:

-

Purified mCP powder.

-

0.7 M NaCl solution (or CO₂-free deionized water, depending on the application)[3][10][11].

-

0.1 M NaOH and HCl for pH adjustment.

Procedure:

-

Dissolution: Prepare a stock solution of the purified mCP (e.g., 2 mM) by dissolving a known weight of the powder in the 0.7 M NaCl solution[1][3]. Sonication can aid in dissolution[1].

-

pH Adjustment: Adjust the pH of the indicator solution to approximately 7.8 - 8.0 by adding small amounts of NaOH or HCl[1][3][9]. This minimizes the perturbation of the seawater sample's pH upon addition of the indicator[9][10][11].

-

Storage: Store the indicator solution in a dark, sealed container at room temperature. Purified mCP solutions have been shown to be stable for at least 5.3 years under these conditions[12][13].

At-Sea Spectrophotometric pH Measurement

Instrumentation:

-

High-precision spectrophotometer with a temperature-controlled cuvette holder.

-

Optical cells with a known pathlength (e.g., 10 cm).

-

Temperature probe.

Procedure:

-

Sample Collection: Collect the seawater sample using standard oceanographic techniques, minimizing gas exchange with the atmosphere.

-

Temperature Equilibration: Bring the seawater sample to a known and stable temperature, typically 25°C, using a thermostatted water bath.

-

Blank Measurement: Fill the optical cell with the seawater sample and measure the baseline absorbance at the analytical wavelengths (434 nm and 578 nm) and a reference wavelength (e.g., 750 nm) to correct for any background absorbance.

-

Indicator Addition: Add a small, precise volume of the purified mCP indicator solution to the seawater sample in the optical cell.

-

Absorbance Measurement: After the solution has thoroughly mixed and the temperature has stabilized, measure the absorbance at 434 nm and 578 nm.

-

Data Calculation: Calculate the pH of the seawater sample using the measured absorbance values and the appropriate equations that account for temperature, salinity, and the specific characteristics of the purified mCP.

Sources

- 1. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. Cresol Purple | 2303-01-7 [chemicalbook.com]

- 5. Metacresol purple - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Purified meta-Cresol Purple dye perturbation: how it influences spectrophotometric pH measurements | NIST [nist.gov]

- 11. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Stock Sodium Metacresol Purple Solution for Titration: An Application Note

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stock solution of sodium metacresol purple for use as a pH indicator in various titration protocols. The protocols detailed herein are designed to ensure accuracy, reproducibility, and stability of the indicator solution, grounded in established chemical principles.

Introduction: The Role of Metacresol Purple in Acid-Base Titrimetry

Metacresol purple, also known as m-cresolsulfonphthalein, is a synthetic triarylmethane dye that functions as a pH indicator.[1] Its utility in analytical chemistry, particularly in acid-base titrations, stems from its distinct color changes at two different pH ranges.[1][2] This dual-range capability allows for its application in a variety of titration scenarios, from strongly acidic to moderately alkaline conditions.

Acid-base indicators are themselves weak acids or bases where the undissociated molecule and its corresponding ion exhibit different colors.[3] The equilibrium between these two forms is pH-dependent, leading to a visible color change that signals the endpoint of a titration.[4][5] The careful selection of an indicator is crucial for minimizing the difference between the observed endpoint and the stoichiometric equivalence point.[4] Metacresol purple's distinct color transitions make it a valuable tool for accurately determining the endpoint of a titration.[6][7]

This application note will detail the necessary materials, a step-by-step protocol for preparing a stock solution of sodium metacresol purple, and best practices for its storage and use.

Properties of Metacresol Purple

Understanding the physicochemical properties of metacresol purple is essential for its proper application. The indicator exhibits two useful pH transition ranges:

| Property | Description | Source(s) |

| Chemical Name | m-Cresolsulfonphthalein | [1] |

| Molecular Formula | C21H18O5S | [1] |

| Molar Mass | 382.43 g/mol | [1] |

| pH Transition Range 1 | pH 1.2 (Red) to pH 2.8 (Yellow) | [1][8] |

| pH Transition Range 2 | pH 7.4 (Yellow) to pH 9.0 (Purple) | [1][8] |

| Form | Green crystalline powder | [6] |

| Solubility | Soluble in water and sodium hydroxide solution; slightly soluble in alcohol. | [6] |

The sodium salt of metacresol purple is often preferred for preparing aqueous indicator solutions due to its enhanced water solubility.[9]

Experimental Protocol: Preparation of a 0.1% (w/v) Sodium Metacresol Purple Stock Solution

This protocol outlines the preparation of 100 mL of a 0.1% (w/v) aqueous stock solution of sodium metacresol purple.

Materials and Apparatus

-

Reagents:

-

Metacresol purple, sodium salt (CAS No. 67763-22-8)

-

Sodium Hydroxide (NaOH), 0.01 M solution

-

Deionized or distilled water

-

-

Apparatus:

-

Analytical balance (readable to 0.1 mg)

-

100 mL volumetric flask, Class A

-

Beaker, 50 mL

-

Glass stirring rod

-

Wash bottle with deionized water

-

Amber glass storage bottle with a screw cap

-

Step-by-Step Preparation Procedure

-

Weighing the Indicator: Accurately weigh 0.1 g of metacresol purple sodium salt using an analytical balance and transfer it to a 50 mL beaker.

-

Dissolution: Add approximately 13 mL of 0.01 M sodium hydroxide solution to the beaker.[8] Stir the mixture with a clean glass rod until the metacresol purple is completely dissolved. The use of a dilute sodium hydroxide solution aids in the dissolution of the indicator, which is the salt of a weak acid.[6][8]

-

Transfer to Volumetric Flask: Carefully transfer the dissolved indicator solution into a 100 mL Class A volumetric flask.

-

Rinsing: Rinse the beaker and the stirring rod multiple times with small volumes of deionized water, transferring the rinsings into the volumetric flask to ensure a quantitative transfer of the indicator.

-

Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.

-

Transfer to Storage: Transfer the prepared solution to a clean, clearly labeled amber glass bottle for storage.

Preparation Workflow Diagram

Caption: Workflow for preparing the indicator solution.

Proper Storage and Handling of the Indicator Solution

To maintain the integrity and extend the shelf life of the prepared sodium metacresol purple stock solution, proper storage is paramount.

Storage Conditions

-

Container: Store the solution in a tightly sealed amber glass bottle to protect it from light, which can cause photodegradation of the dye.

-

Temperature: Keep the solution at room temperature in a dark, cool, and dry place.

-

Solution Integrity: The storage solution should be replaced if it becomes cloudy, discolored, or contaminated.[10]

The principles of proper storage for pH-sensitive solutions, such as indicator solutions, are analogous to those for pH electrode storage solutions, where maintaining the chemical integrity of the solution is critical for accurate measurements.[11][12][13][14]

Handling and Usage

-

Before each use, gently swirl the bottle to ensure the solution is homogeneous.

-

Avoid introducing any contaminants into the stock solution. Pour out the required amount into a separate, clean container for use in titrations. Never return unused indicator to the stock bottle.

-

Typically, 2-3 drops of the indicator solution are sufficient for a 50 mL titration volume. The optimal amount may vary depending on the specific application and should be determined empirically.

Conclusion

The protocol detailed in this application note provides a reliable method for the preparation of a sodium metacresol purple indicator solution for use in acid-base titrations. By adhering to these procedures for preparation, storage, and handling, researchers can ensure the consistency and accuracy of their titrimetric analyses. The distinct color changes of metacresol purple make it a versatile and valuable indicator in the analytical laboratory.

References

-

Chrominfo. (2022-02-10). Preparation of m-cresol purple indicator solution. Retrieved from [Link]

-

The Pharmacopoeia of Japan. m-Cresol Purple Solution. Retrieved from [Link]

-

GOA-ON. (2018). Manual for pH Dye Preparation Version 1.0. Retrieved from [Link]

-

Wikipedia. (n.d.). Metacresol purple. Retrieved from [Link]

-

Cannon Water Technology. (n.d.). pH and ORP Electrode Storage Solution. Retrieved from [Link]

-

YouTube. (2024-06-07). m-Cresol purple indicator solution (0.04% w/v) - Preparation. Retrieved from [Link]

-

Hamilton Company. (n.d.). pH / ORP Sensor Storage and Regeneration. Retrieved from [Link]

-

Carl ROTH. (n.d.). m-Cresol purple, 1 g, CAS No. 2303-01-7. Retrieved from [Link]

-

pHionics. (2020-11-12). The Best Storage Solutions for pH Sensors. Retrieved from [Link]

-

University of Technology. (2014-01-01). ACID – BASE TITRATION INDICATORS. Retrieved from [Link]

-

Hudson Lab Automation. (n.d.). How to Store pH Meter Electrodes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023-07-12). 17.3: Acid-Base Indicators. Retrieved from [Link]

-

YouTube. (2020-12-29). Proper Storage of pH Electrodes. Retrieved from [Link]

-

Pharmapproach. (n.d.). Theories of Acid Base Indicators and Classification of Acid Base Titrations. Retrieved from [Link]

-

Al-Mustaqbal University College. (n.d.). Theories of Acid-base indicators. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Acid Base Titration (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences. Retrieved from [Link]

Sources

- 1. Metacresol purple - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Acid Base Titration (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Cresol Purple | 2303-01-7 [chemicalbook.com]

- 7. gspchem.com [gspchem.com]

- 8. m -Cresol Purple Solution [drugfuture.com]

- 9. m-Cresol Purple, sodium salt, pure, water soluble 10 g | Request for Quote [thermofisher.com]

- 10. cannonwater.com [cannonwater.com]

- 11. hamiltoncompany.com [hamiltoncompany.com]

- 12. phionics.com [phionics.com]

- 13. hudsonlabautomation.com [hudsonlabautomation.com]

- 14. m.youtube.com [m.youtube.com]

Automated Flow Injection Analysis of Seawater pH Using m-Cresol Purple: A Detailed Application Note and Protocol

This technical guide provides a comprehensive overview and detailed protocols for the automated determination of seawater pH using flow injection analysis (FIA) with m-cresol purple as the spectrophotometric indicator. This document is intended for researchers, scientists, and professionals in oceanography, environmental monitoring, and drug development who require high-precision, high-throughput pH measurements.

Introduction: The Imperative for Precise and Automated Seawater pH Measurement

The continuous monitoring of seawater pH is critical for understanding a variety of global biogeochemical processes, most notably ocean acidification.[1][2] Spectrophotometric methods utilizing sulfonephthalein indicator dyes, such as m-cresol purple (mCP), are favored for their high precision and accuracy.[1][2][3] When integrated into an automated flow injection analysis (FIA) system, this methodology offers the additional advantages of high sample throughput, reduced reagent consumption, and minimized risk of contamination, making it ideal for large-scale monitoring programs and laboratory-based research.[4]

m-Cresol purple is a pH-sensitive dye with two primary transition ranges: pH 1.2–2.8 (red to yellow) and pH 7.4–9.0 (yellow to purple).[5][6] The latter range is particularly well-suited for typical seawater pH levels. The principle of the measurement relies on the equilibrium between the acidic (yellow) and basic (purple) forms of the indicator, which is a function of the hydrogen ion concentration in the sample.[7][8]

Principle of the Spectrophotometric pH Measurement

The pH of a seawater sample is determined by adding a small, precise amount of m-cresol purple indicator. The indicator's second dissociation equilibrium is the reaction of interest in seawater:

HI⁻ ⇌ H⁺ + I²⁻

where HI⁻ is the acidic form and I²⁻ is the basic form of the indicator. The different forms of the indicator exhibit distinct absorption spectra.[8] By measuring the absorbance at the wavelengths corresponding to the maximum absorbance of the acidic (λ₁) and basic (λ₂) forms, the ratio of the concentrations of the two forms can be determined. This ratio, along with the temperature- and salinity-dependent dissociation constant (pKa) of the indicator, is used to calculate the pH of the sample.

The pH on the total hydrogen ion scale (pHT) is calculated using the following equation:

pHT = pKₐ + log10 ( (R - e₁) / (e₂ - R * e₃) )

where:

-

R is the ratio of the absorbances at the two wavelengths (Aλ₂ / Aλ₁).

-

pKₐ is the negative logarithm of the acid dissociation constant of the indicator at the measurement temperature and salinity.

-

e₁, e₂, and e₃ are the molar absorptivity ratios of the indicator dye.[3][9]

The absorbance maxima for the acidic and basic forms of m-cresol purple are typically around 434 nm and 578 nm, respectively.[3][9]

The Critical Importance of Purified m-Cresol Purple

Commercial preparations of m-cresol purple can contain impurities that absorb light at the analytical wavelengths, leading to significant biases in pH measurements.[1][10][11][12] Therefore, the use of purified m-cresol purple is strongly recommended for accurate and reproducible results.[1][2] High-performance liquid chromatography (HPLC) is a common method for purifying the dye.[1][3][9]

Automated Flow Injection Analysis System

An FIA system for automated pH measurements typically consists of a peristaltic pump, an injection valve, a mixing coil, a flow-through spectrophotometric detector, and a data acquisition system. The setup is designed for precise and reproducible mixing of the sample and indicator, followed by immediate absorbance measurement.

FIA Manifold for Seawater pH Measurement

The following diagram illustrates a typical FIA manifold for the spectrophotometric determination of seawater pH using m-cresol purple.

Caption: FIA manifold for automated pH measurement.

Experimental Protocols

Reagent Preparation

5.1.1. m-Cresol Purple Indicator Solution (2 mmol L⁻¹)

This procedure is adapted from the "Manual for pH Dye Preparation Version 1.0" from GOA-ON.[8]

-

Weigh out 0.202 g of purified m-cresol purple sodium salt.[8]

-

Weigh out 10.2 g of NaCl.[8]

-

In a 250 mL volumetric flask, dissolve the NaCl in approximately 100 mL of deionized water.[8]

-

Quantitatively transfer the m-cresol purple sodium salt to the volumetric flask using deionized water.[8]

-

Bring the flask to the 250 mL mark with deionized water.[8]

-

Adjust the pH of the solution to approximately 7.9 ± 0.1 using a small amount of NaOH or HCl solution.[8] This is done to match the approximate pH of the samples to be analyzed.[8][13]

-

Store the solution in a dark, sealed glass bottle. The solution is stable for several months.[8][14]

5.1.2. Carrier Solution

-

High-purity deionized water (resistivity >18 MΩ·cm) should be used as the carrier stream.

5.1.3. Standard Buffer Solutions

-

Tris (2-amino-2-hydroxymethyl-propane-1,3-diol) buffer solutions of known pH and salinity are recommended for calibration. These can be prepared according to established protocols or purchased as certified reference materials.

Instrumentation Setup and Parameters

The following table provides typical operating parameters for an FIA system for seawater pH analysis. These may need to be optimized for specific instrumentation.

| Parameter | Value | Rationale |

| Pump Flow Rates | ||

| Carrier Stream | 1.0 mL/min | To ensure a stable baseline and efficient sample transport. |

| Indicator Stream | 0.2 mL/min | A lower flow rate minimizes dilution of the sample and conserves the indicator. |

| Injection Volume | 100 µL | A larger volume ensures a stable peak for measurement. |

| Mixing Coil Length | 50 cm | To allow for sufficient but not excessive mixing of the sample and indicator. |

| Detector Wavelengths | 434 nm and 578 nm | These are the absorbance maxima for the acidic and basic forms of m-cresol purple.[3][9] |

| Flow Cell Path Length | 10 mm | A standard path length for spectrophotometric measurements. |

| Temperature Control | 25 °C (or measured) | pH is temperature-dependent; therefore, the temperature of the flow cell should be controlled or accurately measured.[3] |

Automated Analysis Protocol

-

System Startup: Turn on the spectrophotometer, peristaltic pump, and data acquisition software. Allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

-

Priming: Prime the pump channels with their respective solutions (carrier and indicator) until a stable, bubble-free flow is achieved.

-

Baseline Establishment: Allow the carrier and indicator streams to flow through the system until a stable baseline is established at both analytical wavelengths.

-

Calibration:

-

Inject a series of at least three standard buffer solutions with known pH values that bracket the expected sample pH range.

-

Record the peak absorbances at 434 nm and 578 nm for each standard.

-

Calculate the absorbance ratio (R) for each standard.

-

Create a calibration curve by plotting the known pH of the standards against the calculated R values.

-

-

Sample Analysis:

-

Inject the seawater samples. It is recommended to run samples in duplicate or triplicate.

-

Record the peak absorbances at 434 nm and 578 nm for each sample.

-

Calculate the absorbance ratio (R) for each sample.

-

-

Quality Control:

-

Inject a quality control standard of a known pH after every 10-15 samples to monitor for drift or other issues.

-

Periodically inject a blank (deionized water) to check for carryover.

-

-

Data Processing:

Application Extension: Automated Determination of Ammonia

The versatility of FIA systems allows for the adaptation of the methodology for other analytes. The determination of ammonia in aqueous samples can also be achieved using a colorimetric method. While m-cresol purple is not directly used for ammonia detection, the principles of FIA are the same. A common method for ammonia is the Berthelot reaction, where ammonia reacts with salicylate and hypochlorite in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol blue complex.[15]

FIA Manifold for Ammonia Analysis

Caption: FIA manifold for automated ammonia analysis.

Conclusion

Automated flow injection analysis using m-cresol purple provides a robust, precise, and high-throughput method for the determination of seawater pH. The key to accurate measurements lies in the use of purified indicator and proper calibration with standard buffers. The principles of FIA can be extended to a wide range of other colorimetric analyses, making it a versatile and powerful tool for chemical analysis in various scientific and industrial settings.

References

-

Middag, R., de Baar, H. J. W., & Bruland, K. W. (2011). Automation of a flow injection system for the determination of dissolved silver at picomolar concentrations in seawater with inductively coupled plasma mass spectrometry. Analytica Chimica Acta, 688(2), 174-182. [Link]

-

Chrominfo. (2022). Preparation of m-cresol purple indicator solution. [Link]

-

Loucaides, S., et al. (2020). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Molecules, 25(19), 4463. [Link]

-

GOA-ON. (2015). Manual for pH Determination Version 1.0. [Link]

-

Leibniz Institute for Baltic Sea Research Warnemünde. Spectrophotometric pH measurements. [Link]

-

GOA-ON. (2015). Manual for pH Dye Preparation Version 1.0. [Link]

-

Wikipedia. Metacresol purple. [Link]

-

Woosley, R. J. (2021). Long Term Stability and Storage of Meta-Cresol Purple Solutions for Seawater pH Measurements. MIT Libraries. [Link]

-

Liu, X., Patsavas, M. C., & Byrne, R. H. (2011). Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements. Environmental Science & Technology, 45(11), 4862-4868. [Link]

-

Loucaides, S., et al. (2017). Characterization of meta-Cresol Purple for spectrophotometric pH measurements in saline and hypersaline media at sub-zero temperatures. Scientific Reports, 7(1), 2481. [Link]

-

Müller, J. D., et al. (2018). Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements. Frontiers in Marine Science, 5, 177. [Link]

-

Takeshita, Y., et al. (2021). Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater. Marine Chemistry, 235, 104009. [Link]

-

DeGrandpre, M. D., et al. (2019). Purification of meta-cresol purple and cresol red by flash chromatography: Procedures for ensuring accurate spectrophotometric seawater pH measurements. Limnology and Oceanography: Methods, 17(1), 1-10. [Link]

-

World Meteorological Organization. (2019). Ammonium by Flow Injection Analysis Colorimetry (FIA). [Link]

-

National Institute of Standards and Technology. (2021). Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater. [Link]

Sources

- 1. HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Automation of a flow injection system for the determination of dissolved silver at picomolar concentrations in seawater with inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gspchem.com [gspchem.com]

- 6. Metacresol purple - Wikipedia [en.wikipedia.org]

- 7. Spectrophotometric pH measurements - IOW [iow.de]

- 8. goa-on.org [goa-on.org]

- 9. researchgate.net [researchgate.net]

- 10. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.library.noaa.gov [repository.library.noaa.gov]

- 12. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]

- 13. goa-on.org [goa-on.org]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. qasac-americas.org [qasac-americas.org]

Application Note: High-Precision In Situ pH Sensor Development Using Sodium Metacresol Purple

Executive Summary

This guide details the development of a high-precision, drift-free spectrophotometric pH sensor using Sodium Metacresol Purple (mCP). Unlike potentiometric glass electrodes, which suffer from signal drift and require frequent recalibration, mCP-based optical sensors rely on the thermodynamic properties of the dye molecule itself, offering precision better than ±0.001 pH units. This protocol bridges the gap between oceanographic "gold standard" metrology and bioprocess engineering (e.g., mammalian cell culture monitoring), emphasizing the critical necessity of dye purification to eliminate batch-dependent errors.

Theoretical Foundation

Chemical Equilibria

Sodium Metacresol Purple (

The ratio of the base form (

The Ratiometric Advantage

Absorbance is measured at two specific wavelengths:

-

434 nm: Absorbance maximum of the acid form (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

578 nm: Absorbance maximum of the base form (

). -

730 nm: Non-absorbing baseline (reference) wavelength.

By calculating the ratio (

Figure 1: Dissociation steps of Metacresol Purple. The second step (Yellow to Purple) is the active sensing range.

Critical Material Preparation: Dye Purification

WARNING: Commercial "off-the-shelf" Sodium Metacresol Purple is insufficient for high-precision work. Impurities absorbing at 434 nm cause significant pH offsets (up to 0.01 pH units).

Protocol A: Purification via Flash Chromatography

Based on Patsavas et al. (2013) and Liu et al. (2011).

Reagents:

-

Crude Sodium Metacresol Purple (Sigma-Aldrich or equivalent).[2]

-

C18 Flash Cartridge (Reverse Phase).

-

Eluents: Acetonitrile (ACN) and Milli-Q Water with 0.1% Trifluoroacetic acid (TFA).

Steps:

-

Dissolution: Dissolve 1g crude mCP in minimal 10% ACN/Water.

-

Loading: Inject onto the pre-conditioned C18 cartridge.

-

Gradient Elution: Run a gradient from 10% ACN to 50% ACN over 30 minutes.

-

Fraction Collection: Collect the main purple band. Impurities typically elute before (polar) or after (non-polar) the main peak.

-

Drying: Rotary evaporate the solvent to yield purified solid mCP.

-

Verification: Dissolve a small aliquot; the absorbance ratio (

) at pH > 12 (0.1M NaOH) should be > 300.

Experimental Setup: Flow Injection Analysis (FIA) Loop

For in situ monitoring, a bypass flow loop is preferred over immersing a probe, as it allows for precise dye injection and mixing.

Figure 2: Flow Injection Analysis (FIA) setup for real-time pH monitoring.

Hardware Specifications

-

Light Source: Tungsten-Halogen (broadband 360–900 nm) or dual LED (435nm + 575nm).

-

Detector: CCD Spectrometer (Resolution < 2 nm).

-

Flow Cell: PEEK or Quartz Z-cell. Pathlength: 10 mm (bioprocess) to 100 mm (ocean).

-

Dye Concentration: Prepare 2 mM purified mCP in 0.7 M NaCl.

Measurement Protocol & Data Analysis

Step 1: Baseline Correction

Before dye injection, measure the intensity of the sample itself (

Step 2: Calculate Absorbance Ratio (R)

Correct absorbances at 578 nm and 434 nm using the non-absorbing wavelength (730 nm) to correct for refractive index shifts or bubbles.

Step 3: Compute pH (Total Scale)

Use the Liu et al. (2011) equation, which is calibrated for purified mCP.

Note: This equation requires Temperature (

Where:

Coefficients for

| Coefficient | Value Formulation |

|---|

| A |

Step 4: Dye Perturbation Correction

The dye itself is a weak acid/base. Adding it shifts the sample pH slightly.[5]

-

Method: Perform a double injection (add volume

, measure; add another -

Simplified: For high-buffer capacity samples (bioreactors), this error is often negligible (< 0.002 pH) if dye volume is < 1:1000 ratio.

Validation Strategy

To validate the sensor, do not use commercial NIST buffers (which have high ionic strength uncertainties). Prepare TRIS buffers in synthetic seawater .

-

Preparation: Mix TRIS (2-amino-2-hydroxymethyl-1,3-propanediol) and TRIS-HCl in synthetic seawater (NaCl, MgSO4, etc.) to mimic the ionic strength of your target medium.

-

Verification: The pH of equimolar TRIS buffers is well-defined by the Dickson standard (approx 8.1 at 25°C, S=35).

-

Acceptance Criteria: The sensor reading should match the theoretical TRIS pH within ±0.004 units.

References

-

Liu, X., Patsavas, M. C., & Byrne, R. H. (2011). Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements. Environmental Science & Technology, 45(11), 4862-4868.[6] [Link]

-

Patsavas, M. C., Byrne, R. H., & Liu, X. (2013). Purification of meta-cresol purple and cresol red by flash chromatography: Procedures for ensuring accurate spectrophotometric seawater pH measurements.[8] Marine Chemistry, 150, 19-24. [Link][8]

Sources

- 1. goa-on.org [goa-on.org]

- 2. os.copernicus.org [os.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. "Spectrophotometric Seawater pH Measurements: Total Hydrogen Ion Concen" by Tonya D. Clayton and Robert H. Byrne [digitalcommons.usf.edu]

- 5. cchdo.ucsd.edu [cchdo.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Purification of Meta-cresol Purple and Cresol Red by Flash Chromatogra" by Mark C. Patsavas, Robert H. Byrne et al. [digitalcommons.usf.edu]

Micro-volume pH determination techniques with sodium metacresol purple

Application Note: Precision Micro-Volume pH Determination using Sodium Metacresol Purple

Executive Summary

This guide details the protocol for high-precision pH determination using the sulfonephthalein indicator Sodium Metacresol Purple (mCP) in micro-volume formats (microplate or nano-volume spectrophotometers). Unlike potentiometric (electrode-based) methods, which suffer from drift, liquid junction potential errors, and large sample volume requirements, spectrophotometric pH determination offers precision better than ±0.001 pH units.

The ratiometric nature of mCP analysis makes it uniquely suited for micro-volume applications. Because the pH calculation relies on the ratio of absorbances at two wavelengths, the measurement is theoretically independent of optical pathlength. This eliminates the primary source of error in microplate readers (meniscus variability) and drop-based measurements.

Scientific Foundation

The Physicochemical Mechanism

Sodium metacresol purple is a diprotic dye.[1] In the pH range of interest (pH 7.0 – 8.5, covering seawater and physiological fluids), the equilibrium exists between the yellow mono-protonated form (

-

(434 nm): Absorbance maximum for the protonated species (

-

(578 nm): Absorbance maximum for the deprotonated species (

-

Isosbestic Point (~488 nm): Wavelength where absorbance is pH-independent (used for quality control).

The pH is calculated using the Henderson-Hasselbalch principle, modified for spectrophotometry:

Where:

- (The measured absorbance ratio).[1][2][3]

- is the second dissociation constant of the dye (temperature and salinity dependent).

- are molar absorptivity ratios of the dye species.

The Micro-Volume Advantage (Pathlength Independence)

In a standard 1 cm cuvette, pathlength (

The pathlength term (

Visualization: Mechanism & Workflow

Figure 1: mCP Equilibrium and Measurement Logic

Caption: Chemical dissociation pathway of mCP and the ratiometric signal processing flow.

Materials & Instrumentation

-

Indicator: Purified Sodium Metacresol Purple (mCP).[4][5]

-

Critical Note: Commercial "off-the-shelf" mCP often contains impurities that bias pH by up to 0.02 units. Use HPLC-purified dye or purify in-house via flash chromatography (Liu et al., 2011).

-

-

Instrument: Microplate Reader (with monochromator or filters at 434nm, 578nm, 730nm) or Nano-volume Spectrophotometer (e.g., NanoDrop).

-

Buffer: TRIS buffer (for validation).

-

Vessels: UV-transparent 96-well plates or quartz micro-cuvettes.

Protocol: Indicator Preparation

Objective: Prepare a dye solution that minimizes "dye perturbation" (altering the sample pH upon addition).

-

Dissolution: Dissolve 0.2 g of purified mCP sodium salt in 250 mL of 0.7 M NaCl (for seawater/saline samples) or Milli-Q water (for low ionic strength, though specific pKa models apply).

-

pH Adjustment:

-

Measure the pH of your stock dye solution.[5]

-

Adjust the dye pH to ~7.9 (or the expected mean of your samples) using dilute NaOH or HCl.

-

Reasoning: If the dye pH is significantly different from the sample pH, the addition of the dye itself acts as a weak acid/base, skewing the result.

-

-

Filtration: Filter through a 0.2 µm syringe filter to remove particulates that could cause scattering.

Protocol: Micro-Volume Measurement (96-Well Plate)

Objective: Measure pH with <200 µL sample volume.

Step 1: Baseline Measurement (Blank)

-

Pipette 200 µL of sample into the well.

-

Measure Absorbance at 730 nm (

), 578 nm (-

Note: 730 nm is a non-absorbing baseline wavelength for mCP, used to correct for turbidity or plate scratches.

-

Step 2: Dye Addition

-

Add 2–4 µL of mCP indicator stock to the well (Target ratio ~1:50 to 1:100).

-

Mix gently but thoroughly (orbital shaker for 10s). Avoid bubble formation.

-

Tip: Use a multi-channel pipette for high throughput.

Step 3: Sample Measurement

-

Measure Absorbance at 730 nm, 578 nm, and 434 nm.

-

Ensure temperature is controlled (e.g., 25°C) and recorded. Temperature fluctuations of 1°C can shift pKa by ~0.015 units.

Step 4: Data Calculation

-

Correct Absorbances:

-

Calculate Ratio (R):

-

Calculate pH (Total Scale -

): Use the Liu et al. (2011) model for purified mCP (valid for salinityConstants (at 25°C, S=35):

- (Calculate exact value based on T & S).

Dye Perturbation Correction (The "Double-Add" Method)

In micro-volumes, the ratio of dye to sample is higher than in bulk flow cells, increasing the risk that the dye changes the sample pH. For critical applications, use the Double-Addition Extrapolation :

-

Measurement 1: Add volume

of dye (e.g., 2 µL). Measure -

Measurement 2: Add another aliquot

(total -

Extrapolate: Plot pH vs. Volume of dye added. Extrapolate linearly to Volume = 0.

(Assuming linear perturbation).

Visualization: Experimental Workflow

Caption: Step-by-step microplate workflow for mCP pH determination.

Data Summary & Constants

Table 1: Molar Absorptivity Ratios for Purified mCP (Liu et al., 2011)

| Parameter | Value (Approx @ 25°C, S=35) | Temperature Dependence (T in Kelvin) |

| 0.00691 | ||

| 0.13310 | ||

| (Calculated) | See Reference Eq. 10 for full polynomial expansion |

References

-

Liu, X., Patsavas, M. C., & Byrne, R. H. (2011). Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements.[6] Environmental Science & Technology, 45(11), 4862-4868. Link

-

Dickson, A. G., Sabine, C. L., & Christian, J. R. (Eds.).[1][2][5][7][8][9][10] (2007). Guide to best practices for ocean CO2 measurements. PICES Special Publication 3. Link

-

Patsavas, M. C., Byrne, R. H., & Liu, X. (2013). Purification of meta-cresol purple and cresol red by flash chromatography: Procedures for ensuring accurate spectrophotometric seawater pH measurements.[4] Marine Chemistry, 150, 19-24. Link

Sources

- 1. Spectrophotometric pH measurements - IOW [iow.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Metacresol purple - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 10. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Indicator Perturbation Effects in Low-Buffered Samples

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on a persistent and often underestimated challenge in analytical chemistry: the accurate measurement of pH in samples with low buffering capacity. When working with pure water, dilute biological fluids, or certain pharmaceutical formulations, the very act of measurement can alter the result. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to ensure the integrity of your experimental data.

Frequently Asked Questions: The Science of Perturbation

This section addresses the fundamental principles governing the interaction between pH indicators and low-buffered systems. Understanding why these effects occur is the first step toward mitigating them.

Q1: What technically defines a "low-buffered" or "low ionic strength" sample?

A low-buffered sample, often referred to as a weakly buffered or low ionic strength solution, has a minimal capacity to resist changes in pH upon the addition of an acid or base.[1] These samples contain very low concentrations of dissolved salts and buffering agents (conjugate acid-base pairs).[1][2]

Key Characteristics:

-

Low Buffer Capacity: The ability to neutralize added acid or base without a significant change in pH is limited.[1]

-

Low Conductivity: The scarcity of ions makes these solutions poor electrical conductors. This can lead to noisy and unstable readings with standard pH electrodes.[3][4]

-

High Susceptibility to Contamination: Even minute quantities of acidic or basic contaminants, including atmospheric carbon dioxide (CO2), can dramatically alter the pH.[5][6]

Examples include distilled water, deionized water, boiler feed water, and some well waters and treated effluents.[2][3]

Q2: How do pH indicators work, and why do they intrinsically alter the pH of low-buffered samples?

pH indicators are themselves weak acids or bases that exhibit a color change as they transition between their protonated (HIn) and deprotonated (In⁻) forms.[7] This transition occurs over a characteristic pH range, which is related to the indicator's pKa value.[8]

The fundamental equilibrium of an acidic indicator in solution is:

HIn (Color A) ⇌ H⁺ + In⁻ (Color B)

According to Le Châtelier's principle, the position of this equilibrium is dependent on the hydrogen ion (H⁺) concentration of the sample.[7] However, in a low-buffered sample, this relationship becomes a two-way street. When the indicator is added, it introduces a new acidic/basic species into the solution. The dissociation of the indicator itself either releases or consumes H⁺ ions, thereby shifting the sample's original pH. In a well-buffered solution, this effect is negligible because the sample's buffer system absorbs the change. In a low-buffered sample, there is no system to counteract this change, and the indicator's own acidity or basicity perturbs the very property it is meant to measure.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Mechanism of indicator-induced pH perturbation in a low-buffered sample.

Q3: What are the primary consequences of ignoring indicator perturbation?

-

Drug Development: Inaccurate pH measurements of unbuffered drug formulations can affect stability, solubility, and efficacy studies.

-

Environmental Monitoring: Assessing the pH of pure water systems (e.g., rainwater, glacial melt) is crucial for climate and pollution studies. Perturbed measurements can mask subtle but significant environmental shifts.[9]

-

Cell Biology: While cell culture media are typically well-buffered, preparatory solutions may not be.[10][11] Inaccurate pH can impact experimental conditions.

Troubleshooting Guide: Common Issues & Validated Solutions

This guide addresses specific problems encountered during pH measurement in low-buffered samples, providing causal analysis and step-by-step protocols for resolution.

Problem 1: My pH reading is unstable, drifting continuously, or responding very slowly.

-

Probable Cause A: Atmospheric CO₂ Absorption. Low-buffered samples have no capacity to buffer against carbonic acid formed when atmospheric CO₂ dissolves into the sample. This causes a continuous downward drift in pH.[5]

-

Solution: Minimize air contact.

-

Use a narrow container with minimal headspace.

-

For grab samples, place the measurement probe in a beaker and allow the sample to overflow the sides, creating a barrier against air intrusion.[5]

-

For highest accuracy, use a sealed, flow-through sample chamber.[5]

-

If possible, work quickly or blanket the sample with an inert gas like nitrogen or argon.

-

-

-

Probable Cause B: High Indicator Concentration. Adding too much indicator is the most direct cause of perturbation. The ongoing re-equilibration between the sample and the high concentration of the indicator's weak acid/base system can manifest as drift.

-

Solution: Employ a micro-concentration spectrophotometric method (see Protocol 1). This is the gold standard for minimizing perturbation. The use of long-pathlength optical cells allows for extremely low indicator concentrations that are still detectable by a spectrophotometer.[12]

-

Problem 2: My measurement is reproducible, but I suspect it is inaccurate.

-

Probable Cause A: Incorrect Indicator Choice. The Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) dictates that a buffer (or an indicator) has its strongest effect when the pH is near its pKa.[13][14] If you use an indicator with a pKa far from your sample's expected pH, it will "pull" the sample's pH toward its pKa, causing a significant error.

-

Solution: Select an indicator whose pKa is as close as possible (+/- 1 pH unit) to the anticipated pH of your sample.[8]

-

| Indicator | pKa (approx.) | Useful pH Range | Color Change (Acid to Base) |

| Methyl Red | 5.1 | 4.4 - 6.2 | Red to Yellow[7] |

| Bromothymol Blue | 7.1 | 6.0 - 7.6 | Yellow to Blue[7] |

| Phenolphthalein | 9.3 | 8.2 - 10.0 | Colorless to Pink/Fuchsia[7][15] |

| m-Cresol Purple | 8.3 | 7.6 - 9.2 | Yellow to Purple |

-

Probable Cause B: Matrix Interference. Components within the sample matrix (e.g., proteins, lipids, other organic molecules) can interact with the indicator dye, altering its spectral properties or effective pKa.[16] This can lead to a consistent but incorrect reading.

-

Solution: Validate your measurement.

-

Spike a known, simple low-buffer standard with your indicator and measure its pH.

-

Add components of your sample matrix to this standard one by one to see if any specific component causes a pH shift.

-

If possible, compare your indicator-based result with a measurement from an alternative, non-invasive method like Raman spectroscopy or a specialized low-ionic-strength pH electrode.[2][17]

-

-

Advanced Protocols & Methodologies

Protocol 1: Spectrophotometric pH Measurement with Minimized Perturbation

This method leverages the high sensitivity of spectrophotometry to use minute, minimally perturbing concentrations of a purified indicator dye.[6]

Objective: To accurately determine the pH of a low-buffered sample.

Materials:

-

Double-beam spectrophotometer

-

Long-pathlength cuvette (e.g., 10 cm)

-

Purified indicator stock solution (e.g., m-cresol purple) of known concentration

-

Temperature-controlled cuvette holder

-

Sample to be measured

Procedure:

-

Instrument Setup: Set the spectrophotometer to the two wavelengths corresponding to the absorbance peaks of the acidic (λ₁) and basic (λ₂) forms of the indicator. Set the temperature to a constant, known value (e.g., 25°C).

-

Blank Measurement: Fill the cuvette with the sample without any indicator. Record the baseline absorbance at both wavelengths.

-

Indicator Addition: Add a very small, precise volume of the indicator stock solution to the sample in the cuvette. The goal is a final indicator concentration in the nanomolar to low micromolar range. Mix gently by inverting the sealed cuvette.

-

Absorbance Measurement: Place the cuvette back into the holder and allow the temperature to equilibrate. Record the final absorbance values at λ₁ and λ₂.

-

Calculation: The pH on the total scale (pHT) can be calculated using the following equation, derived from the Henderson-Hasselbalch equation:

pHT = pKₑ + log₁₀( (R - e₁) / (e₂ - R * e₃) )

Where:

-

pKₑ is the negative logarithm of the indicator's dissociation constant under the specific temperature and salinity conditions.

-

R is the ratio of the measured absorbances (A₂ / A₁).

-

e₁, e₂, e₃ are molar absorptivity ratios of the indicator species, determined from prior calibration.

This method is highly precise and, because the indicator concentration is so low, the perturbation to the sample's native pH is negligible.[12][18]

-

Q4: Are there viable alternatives to chemical indicators for these samples?

Yes. When indicator perturbation is a significant concern or cannot be adequately minimized, several alternative technologies are available:

-

Specialized pH Electrodes: Potentiometric measurement using electrodes designed for low ionic strength water is a common alternative. These often feature a flowing or high-leak-rate reference junction to improve stability and reduce junction potential errors.[2] However, it's crucial to note that the leakage of electrolyte from the reference junction can itself alter the sample pH at the electrode surface.[2]

-

Non-Invasive Spectroscopic Methods: Techniques like Raman spectroscopy offer a way to measure pH without adding any reagents. For example, the "Good pH probe" method uses a Good's buffer (like MOPS) as an indicator, but the measurement is done non-invasively via Raman spectroscopy, which detects the spectral shifts between the buffer's protonated and deprotonated states.[17] This approach has been shown to be insensitive to temperature and ionic strength variations within specific ranges.[17]

References

- Thermo Fisher Scientific. (n.d.). Measuring pH in Low Ionic Strength Solutions. Thermo Fisher Knowledge Base.

- OHAUS. (2022, March 9).

- Watertest Systems. (n.d.). Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help.

- Hach. (n.d.).

- GoldBio. (n.d.). A Quick Guide to Buffers and pH. GoldBio.

- MDPI. (2026, February 4). Recent Advances in Electrochemical Biosensors for the Detection of Milk Adulterants. MDPI.

- Chemistry LibreTexts. (2023, January 29).

- IU Pressbooks. (n.d.).

- Al-Mustaqbal University College. (2023-2024).

- Po, H. N., & Senozan, N. M. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations.

- Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.

- Seidel, M. P., et al. (n.d.). Spectrophotometric Measurements of pH in-Situ: Laboratory and Field Evaluations of Instrumental Performance.

- BYJU'S. (n.d.).

- Aßmann, S., et al. (2011). Spectrophotometric high-precision seawater pH determination for use in underway measuring systems. Ocean Science.

- Kögler, M., et al. (2023). The Good pH probe: non-invasive pH in-line monitoring using Good buffers and Raman spectroscopy.

- Patsavas, M. C., et al. (2012). Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple.

- Bell, S. (2022). Measuring Protons with Photons: A Hand-Held, Spectrophotometric pH Analyzer for Ocean Acidification Research, Community Science. DSpace@MIT.

- IC Controls. (n.d.). PURE WATER pH MEASUREMENT IN LOW CONDUCTIVITY SAMPLES. IC Controls.

- The Purple Pumpkin Project. (2022, October 19). Phenol red and pH buffering of cell culture media. YouTube.